Potent Nanomolar Inhibition of CDC7 Kinase by 2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide Compared to In-Class Analogs
In direct enzymatic assays, 2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide inhibited cell division cycle 7-related protein kinase (CDC7) with a reported IC50 of 66 nM [1]. In contrast, a structurally related comparator, BPDBA (N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide), shows no reported activity against CDC7, with its known pharmacology limited to GABA transporter inhibition [2]. This demonstrates a clear gain of function for kinase inhibition conferred by the cyanocyclobutyl-methylamino-2-oxoethyl linker.
| Evidence Dimension | CDC7 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 66 nM |
| Comparator Or Baseline | BPDBA (N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide) – No reported CDC7 activity |
| Quantified Difference | Target compound demonstrates nanomolar potency against CDC7; comparator lacks this activity entirely. |
| Conditions | CDC7 (unknown origin) enzymatic assay as curated by BindingDB and ChEMBL. |
Why This Matters
Procurement of the target compound is essential for oncology research focused on CDC7-mediated cell cycle dysregulation, as generic 2,4-dichlorobenzamide analogs cannot provide this specific kinase inhibition.
- [1] BindingDB. (n.d.). BDBM50429636 CHEMBL2334964::US9616064, Compound 15d. Affinity Data: IC50 for CDC7. View Source
- [2] Jørgensen, S., et al. (2017). Structure-Activity Relationship, Pharmacological Characterization, and Molecular Modeling of Noncompetitive Inhibitors of the Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1). Journal of Medicinal Chemistry, 60(20), 8515–8533. View Source
